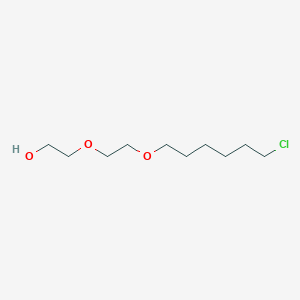

Ho-peg2-(ch2)6-Cl

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-[2-(6-chlorohexoxy)ethoxy]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21ClO3/c11-5-3-1-2-4-7-13-9-10-14-8-6-12/h12H,1-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMRPHSRRWGXIMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCl)CCOCCOCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Ho-peg2-(ch2)6-Cl: A Core Linker in Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest.[1] A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, the stability of the ternary complex, and ultimately, the efficiency of target protein degradation.[2][3]

This technical guide focuses on the chemical linker Ho-peg2-(ch2)6-Cl , also known by its chemical name 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethan-1-ol .[4] This linker combines a hydrophilic diethylene glycol (PEG2) spacer with a flexible hexyl alkyl chain, terminating in a reactive chlorohexyl group. This combination of features makes it a versatile building block in the synthesis of PROTACs, offering a balance of solubility and conformational flexibility.[5][6]

Chemical Structure and Physicochemical Properties

The chemical structure of this compound provides a foundation for its utility as a PROTAC linker. The PEG component enhances aqueous solubility, a common challenge in PROTAC development, while the alkyl chain provides the necessary length and flexibility to span the distance between the target protein and the E3 ligase.[5][7] The terminal chloro group serves as a reactive handle for conjugation to either the target protein ligand or the E3 ligase ligand.

While specific experimental data for this compound is not extensively published, we can summarize its key properties and those of a closely related analog, 2-(2-(6-chlorohexyloxy)ethoxy)ethanamine, to provide a representative profile for this class of linkers.

| Property | Value | Source |

| Chemical Name | 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethan-1-ol | [4] |

| Synonyms | This compound | N/A |

| CAS Number | 856372-59-3 | [4] |

| Molecular Formula | C10H21ClO3 | [4] |

| Molecular Weight | 224.7 g/mol | [4] |

| Appearance | Solid | [8] |

| Storage Condition | -20°C | [4][6] |

Table 1: Physicochemical Properties of this compound.

| Property of Analog (2-(2-(6-chlorohexyloxy)ethoxy)ethanamine, HCl salt) | Value | Source |

| Molecular Formula | C10H22ClNO2 | [6] |

| Molecular Weight | 223.7 g/mol | [6] |

| Purity | 97% | [6] |

| Solubility (in DMSO) | 41.67 mg/mL (160.15 mM) | [8] |

Table 2: Representative Physicochemical Properties of a Closely Related PROTAC Linker.

Role in PROTAC Design and Mechanism of Action

The linker is not merely a spacer but an active component that influences the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase).[5] The length and flexibility of the this compound linker are critical for allowing the two protein partners to adopt a productive orientation for ubiquitination.[3]

Signaling Pathway of PROTAC-Mediated Protein Degradation

The this compound linker is integral to the multi-step process of PROTAC-induced protein degradation. A PROTAC utilizing this linker will first bind to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity, facilitated by the linker, allows the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Experimental Protocols

The successful application of a PROTAC requires robust experimental validation. Below are detailed methodologies for key experiments to assess the efficacy of a PROTAC synthesized with the this compound linker.

PROTAC Synthesis Workflow

The synthesis of a PROTAC is a multi-step process that involves the sequential coupling of the target protein ligand, the linker, and the E3 ligase ligand.[1] The terminal hydroxyl or chloro group on this compound can be functionalized to an amine or other reactive group to facilitate this coupling.

Western Blot Protocol for Measuring Protein Degradation

Western blotting is a standard technique to quantify the reduction in the levels of the target protein following PROTAC treatment.

Materials:

-

Cell line expressing the target protein

-

PROTAC synthesized with this compound linker

-

Cell culture medium and supplements

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with a dose-response of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO).

-

Incubate for a predetermined time course (e.g., 4, 8, 16, 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse the cells with lysis buffer on ice.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer and boil the samples to denature the proteins.

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Repeat the blotting process for the loading control antibody.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Conclusion

The this compound linker is a valuable tool in the development of PROTACs, offering a desirable balance of hydrophilicity and flexibility. Its straightforward chemical structure and reactive handle facilitate its incorporation into diverse PROTAC designs. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of PROTACs utilizing this linker. As the field of targeted protein degradation continues to expand, the rational design and application of well-characterized linkers like this compound will be paramount to the development of novel and effective therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethan-1-ol, 856372-59-3 | BroadPharm [broadpharm.com]

- 5. chempep.com [chempep.com]

- 6. 2-(2-(6-chlorohexyloxy)ethoxy)ethanamine, HCl salt, 1035373-85-3 | BroadPharm [broadpharm.com]

- 7. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 2-(2-((6-chlorohexyl)oxy)ethoxy)ethan-1-ol

This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of 2-(2-((6-chlorohexyl)oxy)ethoxy)ethan-1-ol, a bifunctional molecule of interest to researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

2-(2-((6-chlorohexyl)oxy)ethoxy)ethan-1-ol is a chemical compound with the molecular formula C10H21ClO3.[1] Key identifying information and physicochemical properties are summarized in the table below. While specific experimental data for some properties are not publicly available, information from safety data sheets of analogous compounds is provided for reference.

| Property | Value | Source |

| Molecular Formula | C10H21ClO3 | [1] |

| Molecular Weight | 224.7 g/mol | [1] |

| CAS Number | 856372-59-3 | [1] |

| Appearance | White to yellow solid (based on related amine salt) | [2] |

| Storage Temperature | -20°C | [1] |

Spectroscopic Data

While specific spectra for 2-(2-((6-chlorohexyl)oxy)ethoxy)ethan-1-ol are not publicly available, several commercial suppliers indicate the availability of Nuclear Magnetic Resonance (NMR) data upon request.[1] For reference, ¹H NMR and ¹³C NMR data for the related compound 2-(2-(2-chloroethoxy)ethoxy)ethanol are available and can provide insights into the expected spectral features.

Synthesis and Reactivity

Synthesis

Detailed experimental protocols for the synthesis of 2-(2-((6-chlorohexyl)oxy)ethoxy)ethan-1-ol are not explicitly described in publicly accessible literature. However, its structure suggests a straightforward synthetic route involving the Williamson ether synthesis. A plausible synthetic pathway is outlined below:

Caption: Plausible synthetic route for 2-(2-((6-chlorohexyl)oxy)ethoxy)ethan-1-ol.

A typical experimental protocol would involve the deprotonation of di(ethylene) glycol with a strong base, such as sodium hydride, followed by nucleophilic attack on 1,6-dichlorohexane. The reaction would likely be carried out in an aprotic polar solvent like tetrahydrofuran (B95107) (THF). Purification would typically be achieved through column chromatography.

Reactivity

The reactivity of this molecule is characterized by its two primary functional groups: the terminal hydroxyl group and the alkyl chloride. The hydroxyl group can undergo typical alcohol reactions such as esterification, etherification, and oxidation. The chloro-hexyl moiety allows for nucleophilic substitution reactions, making it a useful building block for introducing a linker arm.

Applications in Research and Drug Development

2-(2-((6-chlorohexyl)oxy)ethoxy)ethan-1-ol is primarily utilized as a bifunctional linker in the synthesis of more complex molecules, particularly in the fields of drug delivery and targeted protein degradation.

PROTACs

The structural features of this compound, specifically the polyethylene (B3416737) glycol (PEG)-like chain and the terminal chloroalkane, make it a suitable linker for the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

References

An In-Depth Technical Guide on the Synthesis and Characterization of HO-PEG2-(CH2)6-Cl

For Researchers, Scientists, and Drug Development Professionals

Introduction

HO-PEG2-(CH2)6-Cl, also known as 2-(2-((6-chlorohexyl)oxy)ethoxy)ethan-1-ol[1], is a bifunctional linker molecule of significant interest in the fields of chemical biology and drug development. These types of linkers, which possess both a polyethylene (B3416737) glycol (PEG) unit and an alkyl halide, are frequently employed in the construction of more complex molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

The PEG portion of the molecule imparts favorable pharmacokinetic properties, such as increased water solubility and extended circulation half-life[2]. The terminal hydroxyl group and the alkyl chloride serve as versatile chemical handles for sequential conjugation to different molecular entities. This guide provides a comprehensive overview of a plausible synthetic route for this compound, detailed characterization methods, and its potential application logic.

Synthesis of this compound

The synthesis of this ether is efficiently achieved via the Williamson ether synthesis, a robust and widely used method for forming C-O-C bonds from an alcohol and an alkyl halide.[3][4] The strategy involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then displaces a halide in an SN2 reaction.

In this case, an excess of diethylene glycol is reacted with 1-bromo-6-chlorohexane (B1265839). Using a large excess of the glycol ensures that it acts as both the reactant and the solvent, and minimizes the formation of the double-alkylation byproduct. A strong base like sodium hydride is used to deprotonate the glycol.[5]

2.1. Synthetic Scheme

2.2. Experimental Protocol

-

Materials:

-

Diethylene glycol (≥99%)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1-bromo-6-chlorohexane (≥97%)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

-

-

Procedure:

-

Under an inert atmosphere of argon or nitrogen, a flame-dried three-neck round-bottom flask is charged with a vast excess of diethylene glycol (e.g., 20 equivalents).

-

Anhydrous THF is added to dissolve the glycol. The solution is cooled to 0 °C in an ice bath.

-

Sodium hydride (1.2 equivalents relative to the alkyl halide) is added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 1-2 hours to allow for the formation of the sodium alkoxide.[5]

-

A solution of 1-bromo-6-chlorohexane (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting alkyl halide.[5]

-

The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

The mixture is transferred to a separatory funnel and diluted with water and ethyl acetate. The layers are separated, and the aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with water and then with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

-

2.3. Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized compound are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

3.1. Data Presentation

The following table summarizes the expected quantitative data for the successful characterization of this compound.

| Parameter | Expected Result |

| Chemical Formula | C₁₀H₂₁ClO₃ |

| Molecular Weight | 224.72 g/mol |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~3.72 (t, 2H), ~3.68-3.60 (m, 6H), ~3.53 (t, 2H, -CH₂Cl), ~3.48 (t, 2H, -OCH₂-), ~2.50 (br s, 1H, -OH), ~1.80 (p, 2H), ~1.59 (p, 2H), ~1.48-1.35 (m, 4H). |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~72.5, ~71.3, ~70.3, ~61.7, ~45.1 (-CH₂Cl), ~32.5, ~29.5, ~26.7, ~25.5. |

| HRMS (ESI+) m/z | Calculated for [M+Na]⁺ (C₁₀H₂₁ClNaO₃): 247.1020, Found: [Value ± 5 ppm]. |

| Purity (HPLC) | >95% |

Note: NMR chemical shifts (δ) are predicted based on typical values for similar structural motifs. Actual values may vary slightly.[6][7]

3.2. Analytical Protocols

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent.[6][8] The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

-

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is performed using an electrospray ionization (ESI) source in positive ion mode to confirm the exact mass of the compound, typically as the sodium adduct [M+Na]⁺.[9]

-

Purity Analysis: The purity of the final compound is assessed by High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable gradient of acetonitrile (B52724) in water, with detection by a UV detector or an evaporative light scattering detector (ELSD).

Application Logic: Role as a PROTAC Linker

Bifunctional molecules like this compound are ideal starting points for constructing PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target Protein of Interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker component is critical for establishing a stable and effective ternary complex between the POI and the E3 ligase.

The diagram below illustrates the logical relationship in which this compound would function after further modification into a complete PROTAC. The hydroxyl group could be used to attach a ligand for the E3 ligase, while the chloroalkyl group can be converted (e.g., to an azide (B81097) or alkyne) to attach a ligand for the POI.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. interchim.fr [interchim.fr]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of 40 kDa poly(ethylene glycol) polymers by proton transfer reaction QTOF mass spectrometry and 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Essential Bifunctional Linker: A Technical Guide to the Physicochemical Properties of Ho-PEG2-(CH2)6-Cl

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted therapeutics, particularly in the domains of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker component plays a pivotal role that extends far beyond simply connecting two moieties. The physicochemical properties of this linker are critical determinants of the overall efficacy, stability, and drug-like characteristics of the entire construct. This technical guide provides an in-depth examination of Ho-PEG2-(CH2)6-Cl , a bifunctional linker featuring a hydrophilic diethylene glycol (PEG2) spacer and a lipophilic hexyl (C6) alkyl chain, terminated with a reactive chlorohandle.

This molecule, systematically named 2-(2-((6-chlorohexyl)oxy)ethoxy)ethan-1-ol , embodies a design strategy aimed at balancing aqueous solubility and cell permeability—two often opposing but essential properties for successful drug development. The insights and data presented herein are intended to equip researchers with the foundational knowledge required to effectively incorporate this and similar linkers into their molecular designs.

Core Physicochemical Properties

Quantitative data for this compound is not extensively published. The following table summarizes known identifiers and estimated properties based on its structure and data from closely related analogs. These values provide a baseline for experimental design and computational modeling.

| Property | Value | Source/Method |

| IUPAC Name | 2-(2-((6-chlorohexyl)oxy)ethoxy)ethan-1-ol | Chemical Supplier Data[1][2] |

| CAS Number | 856372-59-3 | Chemical Supplier Data[1] |

| Molecular Formula | C₁₀H₂₁ClO₃ | Chemical Supplier Data[1][2] |

| Molecular Weight | 224.72 g/mol | Chemical Supplier Data[1][2] |

| Physical Form | Reported as an oil | Vendor Information |

| Purity | ≥95% | Carl ROTH[3] |

| Calculated LogP (XLogP3) | ~1.9 (estimated) | Based on 2-(2-((6-chlorohexyl)oxy)ethoxy)ethanamine[4] |

| Topological Polar Surface Area (TPSA) | ~53.8 Ų (estimated) | Calculated (based on hydroxyl group contribution) |

| Storage Temperature | 2-8°C or -20°C | Chemical Supplier Data[1] |

Role in Drug Design and Bioconjugation

The unique structure of this compound, combining both PEG and alkyl chain motifs, is a deliberate design choice to modulate key pharmaceutical properties.[5][6]

-

Solubility and Permeability: The PEG component enhances aqueous solubility, which is crucial for formulation and bioavailability.[7] The ether oxygens can act as hydrogen bond acceptors, improving interactions with aqueous environments.[7] Conversely, the hexyl alkyl chain increases lipophilicity, which can aid in passive diffusion across the lipophilic cell membrane.[8][9] The balance between these two characteristics is a key consideration in PROTAC and ADC design to achieve optimal cell permeability and avoid high efflux ratios.[9][10]

-

Flexibility and Ternary Complex Formation: In the context of PROTACs, the linker's flexibility is paramount for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[8][11] The combination of a flexible PEG unit and a rotatable alkyl chain allows the two ends of the PROTAC to adopt multiple orientations, increasing the probability of successful protein-protein interactions.[11]

-

Synthetic Utility: The terminal primary alcohol (-OH) and the primary alkyl chloride (-Cl) provide two orthogonal handles for sequential conjugation. The chloroalkane group serves as a reactive handle for nucleophilic substitution reactions, a common strategy for attaching the linker to an E3 ligase ligand or a protein of interest.[8][10] The hydroxyl group can be further functionalized, for example, through esterification or conversion to other reactive groups. This bifunctionality makes it a versatile building block in the modular synthesis of complex bioconjugates.[]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for verifying the physicochemical properties of linker molecules and the final conjugates.

Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP)

The partition coefficient is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability and solubility. The shake-flask method is the gold standard.[13][14]

Objective: To determine the LogP value of this compound.

Materials:

-

This compound

-

n-Octanol (reagent grade, pre-saturated with water)

-

Deionized water (reagent grade, pre-saturated with n-octanol)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Separatory funnels or centrifuge tubes

-

Analytical balance

-

HPLC system with a suitable detector (e.g., UV or MS) or Gas Chromatography (GC) system

-

Vortex mixer and mechanical shaker

Procedure:

-

Phase Saturation: Vigorously mix equal volumes of n-octanol and water (or PBS) for 24 hours. Allow the phases to separate completely.

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the aqueous phase to create a stock solution of known concentration.

-

Partitioning: Add a known volume of the stock solution to a separatory funnel or tube. Add an equal volume of the pre-saturated n-octanol.

-

Equilibration: Shake the mixture vigorously for 1-2 hours at a constant temperature to allow for complete partitioning between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic layers.

-

Quantification: Carefully sample a precise volume from both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase using a pre-validated HPLC or GC method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[13] P = [Concentration]octanol / [Concentration]aqueous LogP = log10(P)

Protocol 2: Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a compound's absorption and distribution.[6] The shake-flask equilibrium method is widely accepted.[11][15]

Objective: To determine the thermodynamic aqueous solubility of this compound.

Materials:

-

This compound

-

Deionized water or buffer of interest (e.g., PBS, pH 7.4)

-

Small glass vials with screw caps

-

Thermostatic shaker/incubator

-

Analytical balance

-

Centrifuge and/or syringe filters (0.22 µm)

-

HPLC or other suitable quantitative analytical method

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a glass vial. The excess solid/oil should be clearly visible.

-

Solvent Addition: Add a precise volume of the aqueous solvent (e.g., 1 mL of PBS) to the vial.

-

Equilibration: Seal the vial and place it in a thermostatic shaker set to a defined temperature (e.g., 25°C or 37°C). Shake the vial for at least 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, let the vial stand to allow undissolved material to settle. Centrifuge the vial at high speed to pellet any suspended particles.

-

Sample Collection: Carefully collect a sample from the clear supernatant. To ensure no solid particles are transferred, it is recommended to filter the supernatant through a 0.22 µm syringe filter.

-

Quantification: Dilute the filtered sample as necessary and determine the concentration of the dissolved compound using a calibrated analytical method like HPLC.

-

Result: The measured concentration represents the aqueous solubility of the compound at the specified temperature and pH.

Protocol 3: Assessment of Chemical Stability

The stability of the linker, particularly the chloroalkane moiety, is crucial for storage and during the initial steps of conjugation.

Objective: To assess the hydrolytic stability of the C-Cl bond in an aqueous buffer.

Materials:

-

This compound

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Incubator or water bath set to a relevant temperature (e.g., 37°C)

-

LC-MS system

Procedure:

-

Sample Preparation: Prepare a solution of this compound in the aqueous buffer at a known concentration.

-

Incubation: Incubate the solution at 37°C.

-

Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution.

-

Quenching (if necessary): Stop any further degradation by flash-freezing or adding an organic solvent.

-

Analysis: Analyze the samples by LC-MS. Monitor the disappearance of the parent compound (m/z corresponding to C₁₀H₂₁ClO₃) and the appearance of the hydrolysis product (m/z corresponding to C₁₀H₂₂O₄, the diol).

-

Data Interpretation: Plot the percentage of the parent compound remaining over time to determine its half-life (t₁/₂) in the specified conditions. This provides a quantitative measure of its stability.[16][17][18]

Visualizations

The following diagrams illustrate key aspects of this compound in the context of drug development.

References

- 1. 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethan-1-ol, 856372-59-3 | BroadPharm [broadpharm.com]

- 2. 2-(2-((6-Chlorohexyl)Oxy)Ethoxy)Ethan-1-Ol [myskinrecipes.com]

- 3. 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethan-1-ol, 100 mg, CAS No. 856372-59-3 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - France [carlroth.com]

- 4. 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethanamine | C10H22ClNO2 | CID 10088464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. store.astm.org [store.astm.org]

- 13. acdlabs.com [acdlabs.com]

- 14. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]

The Strategic Role of Ho-peg2-(ch2)6-Cl in PROTAC Technology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The efficacy of these heterobifunctional molecules is critically dependent on the linker that connects the target protein ligand to the E3 ubiquitin ligase ligand. This technical guide provides a comprehensive overview of the role of a specific bifunctional linker, Ho-peg2-(ch2)6-Cl, in PROTAC technology. We will delve into its chemical properties, its strategic application in PROTAC synthesis, and the methodologies used to evaluate the resulting protein degraders. This guide is intended to serve as a valuable resource for researchers and scientists in the field of targeted protein degradation.

Introduction to PROTAC Technology

PROTACs are innovative heterobifunctional molecules that orchestrate the degradation of a specific protein of interest (POI) by the ubiquitin-proteasome system (UPS).[1] A PROTAC consists of three key components: a "warhead" that binds to the POI, an "anchor" that recruits an E3 ubiquitin ligase, and a linker that tethers the warhead and the anchor.[1][2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2] This catalytic mechanism of action distinguishes PROTACs from traditional small-molecule inhibitors, offering the potential for enhanced potency and prolonged duration of action.

The Pivotal Role of the Linker in PROTAC Design

The linker is not merely a passive spacer; it plays a crucial role in determining the physicochemical and pharmacological properties of a PROTAC.[1][2] The length, composition, and attachment points of the linker can significantly influence:

-

Ternary Complex Formation: The linker must be of an optimal length and flexibility to allow for the formation of a stable and productive ternary complex between the POI and the E3 ligase.[3]

-

Solubility and Permeability: PROTACs are often large molecules with poor solubility and cell permeability. The incorporation of hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) units, can significantly improve these properties.[4][5]

-

Pharmacokinetics: The metabolic stability and in vivo disposition of a PROTAC are influenced by the linker's chemical nature.[4]

This compound: A Versatile Linker for PROTAC Synthesis

Chemical Name: 2-(2-((6-chlorohexyl)oxy)ethoxy)ethan-1-ol

CAS Number: 856372-59-3

This compound is a bifunctional linker that incorporates a di-ethylene glycol (peg2) moiety for improved hydrophilicity and a six-carbon alkyl chain (hexyl) terminating in a chloro group. This unique structure provides two reactive handles for conjugation:

-

Hydroxyl Group (-OH): The terminal hydroxyl group can be readily functionalized, for example, by conversion to a leaving group (e.g., tosylate) for subsequent reaction with a nucleophile, or by direct coupling to a carboxylic acid.

-

Chloro Group (-Cl): The chloro group serves as an electrophilic site for nucleophilic substitution reactions, allowing for the attachment of a warhead or an E3 ligase ligand containing a nucleophilic functional group (e.g., an amine or a thiol).

The combination of a flexible PEG unit and a more rigid alkyl chain allows for a degree of conformational control, which can be advantageous in optimizing the geometry of the ternary complex.

Data Presentation: Physicochemical Properties and Representative Biological Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H21ClO3 |

| Molecular Weight | 224.72 g/mol |

| Appearance | Oil |

| Boiling Point | 179-181 °C at 14 mmHg |

| Storage Temperature | 2-8 °C |

Table 2: Representative Degradation and Permeability Data for PROTACs with PEG/Alkyl Linkers

| PROTAC ID | Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Permeability (Papp, 10⁻⁶ cm/s) |

| PROTAC A | BRD4 | CRBN | PEG4 | 50 | >90 | 0.5 |

| PROTAC B | BTK | CRBN | Alkyl-PEG3 | 15 | >95 | 1.2 |

| PROTAC C | AR | VHL | Alkyl-PEG4 | 25 | >85 | 0.8 |

| PROTAC D | SMARCA2 | VHL | Phenyl-PEG | 250 | 70 | 0.11 |

Note: The data presented in Table 2 is a compilation of representative values from various sources and is intended for illustrative purposes only. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved.[1]

Experimental Protocols

General Synthesis of a PROTAC using this compound

This protocol describes a general strategy for the synthesis of a PROTAC where the chloro end of the linker is coupled to an E3 ligase ligand, and the hydroxyl end is coupled to the warhead.

Step 1: Coupling of the E3 Ligase Ligand to the Linker

-

To a solution of the E3 ligase ligand (containing a nucleophilic group, e.g., an amine) in an appropriate solvent (e.g., DMF or DMSO), add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).

-

Add this compound to the reaction mixture.

-

Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by LC-MS.

-

Upon completion, perform an aqueous workup and purify the product by flash column chromatography to obtain the E3 ligase-linker conjugate.

Step 2: Activation of the Hydroxyl Group

-

Dissolve the E3 ligase-linker conjugate in an anhydrous solvent (e.g., dichloromethane, DCM).

-

Cool the solution to 0 °C and add a base (e.g., triethylamine).

-

Slowly add a sulfonylating agent (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) and stir the reaction at 0 °C to room temperature.

-

Monitor the reaction by LC-MS. Once the starting material is consumed, quench the reaction and perform an aqueous workup to isolate the activated E3 ligase-linker intermediate.

Step 3: Coupling of the Warhead to the Activated Linker

-

To a solution of the warhead (containing a nucleophilic group) in a polar aprotic solvent (e.g., DMF), add a base (e.g., cesium carbonate or potassium carbonate).

-

Add the activated E3 ligase-linker intermediate to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete as monitored by LC-MS.

-

Purify the final PROTAC product by preparative HPLC.

Quantitative Western Blot Analysis for Protein Degradation

This protocol outlines the steps to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.[6][7][8]

-

Cell Culture and Treatment: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (DMSO) for a specified period (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4 °C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the chemiluminescent signal using an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Caco-2 Permeability Assay

This assay is used to assess the intestinal permeability of the PROTAC, providing an indication of its potential for oral bioavailability.[9][10][11][12][13]

-

Caco-2 Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

-

Assay Preparation:

-

Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

-

-

Permeability Measurement (Apical to Basolateral):

-

Add the PROTAC solution (at a defined concentration in transport buffer) to the apical (upper) chamber.

-

Add fresh transport buffer to the basolateral (lower) chamber.

-

Incubate the plate at 37 °C with gentle shaking.

-

At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.

-

-

Permeability Measurement (Basolateral to Apical):

-

Perform the same procedure as above but add the PROTAC solution to the basolateral chamber and collect samples from the apical chamber. This helps to determine if the compound is a substrate for efflux transporters.

-

-

Sample Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can be calculated to assess the potential for active efflux.

Mandatory Visualizations

Signaling Pathway

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow

Caption: Workflow for quantitative Western blot analysis.

Logical Relationship

Caption: Relationship between linker properties and PROTAC efficacy.

Conclusion

The linker is a critical determinant of a PROTAC's success, and the rational design of this component is paramount for achieving optimal protein degradation. This compound represents a versatile building block for PROTAC synthesis, offering a balance of hydrophilicity and conformational flexibility. Its bifunctional nature allows for straightforward and modular assembly of PROTACs. The experimental protocols detailed in this guide provide a framework for the synthesis and evaluation of PROTACs incorporating this and similar linkers. As the field of targeted protein degradation continues to evolve, a deeper understanding of the structure-activity relationships of PROTAC linkers will be essential for the development of next-generation therapeutics.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 4. precisepeg.com [precisepeg.com]

- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 6. benchchem.com [benchchem.com]

- 7. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. promega.co.jp [promega.co.jp]

- 9. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]

- 10. enamine.net [enamine.net]

- 11. researchgate.net [researchgate.net]

- 12. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

The Role and Mechanism of Ho-peg2-(ch2)6-Cl in Targeted Protein Degradation: An In-depth Technical Guide

Abstract

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. At the core of the most prominent TPD technology, Proteolysis Targeting Chimeras (PROTACs), lies a heterobifunctional molecule composed of a target protein ligand, an E3 ubiquitin ligase ligand, and a chemical linker. This technical guide delves into the mechanism of action of molecules structured like Ho-peg2-(ch2)6-Cl , which functions as a critical linker element in PROTAC design. While not an active degrader itself, this linker, characterized by its di-ethylene glycol (peg2) and hexyl alkyl chain ((ch2)6) motifs, is instrumental in orchestrating the degradation process. We will explore the overarching mechanism of PROTACs that employ such linkers, present quantitative data from representative molecules, detail essential experimental protocols for their evaluation, and provide visual diagrams of the key pathways and workflows.

Introduction: The Central Role of the Linker in PROTACs

PROTACs are bifunctional molecules that hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate proteins of interest (POIs).[1][2] They consist of three components: a "warhead" that binds the POI, an "anchor" that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3][4] The molecule This compound , with the IUPAC name 2-(2-((6-chlorohexyl)oxy)ethoxy)ethan-1-ol, represents a common class of flexible linkers used in PROTAC synthesis.

The linker is far from a passive spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy.[5] Linkers combining polyethylene (B3416737) glycol (PEG) and alkyl chains, such as the structure suggested by this compound, offer a balance of desirable properties:

-

Solubility: PEG units enhance the hydrophilicity and aqueous solubility of the often-lipophilic PROTAC molecule.[1][]

-

Cell Permeability: While hydrophilicity can sometimes hinder passive diffusion, the flexibility of PEG and alkyl chains can allow the PROTAC to adopt conformations that shield polar surface areas, facilitating cell membrane passage.[2][7]

-

Ternary Complex Formation: The linker's length and flexibility are paramount for enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the essential step for inducing protein degradation.[4][]

Mechanism of Action of PROTACs Employing PEG/Alkyl Linkers

The mechanism of action for a PROTAC utilizing a linker like this compound is an event-driven, catalytic cycle that results in the degradation of the target protein.[3]

Step 1: Ternary Complex Formation: The PROTAC, upon entering the cell, simultaneously binds to the POI and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), bringing them into close proximity to form a ternary complex.[4] The linker's flexibility allows the two protein-binding ligands to orient themselves optimally for this interaction.

Step 2: Ubiquitination of the Target Protein: Within the ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin (Ub) from a charged E2 ubiquitin-conjugating enzyme to surface-exposed lysine (B10760008) residues on the POI. This process is repeated to form a polyubiquitin (B1169507) chain.

Step 3: Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized as a substrate by the 26S proteasome. The proteasome unfolds and degrades the target protein into small peptides.

Step 4: PROTAC Recycling: Following the degradation of the POI, the PROTAC molecule is released and can engage another POI and E3 ligase, acting catalytically to induce multiple rounds of degradation.[4] This catalytic nature allows PROTACs to be effective at very low, sub-stoichiometric concentrations.[3]

Figure 1: PROTAC-mediated protein degradation pathway.

Quantitative Data Presentation

The efficacy of PROTACs is typically quantified by two key parameters: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable). The linker composition significantly impacts these values. The following tables summarize representative data for PROTACs where PEG and alkyl linkers have been systematically varied.

Table 1: Impact of Linker Length on Degradation of TBK1 [3]

| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

|---|---|---|---|---|

| Degrader A | Alkyl/Ether | 7 | No Degradation | N/A |

| Degrader B | Alkyl/Ether | 12 | Submicromolar | >90 |

| Degrader C | Alkyl/Ether | 21 | 3 | 96 |

| Degrader D | Alkyl/Ether | 29 | 292 | 76 |

Table 2: Degradation of PI3K/mTOR by a VHL-based PROTAC (GP262) [8]

| Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

|---|---|---|---|

| p110α (PI3K) | MDA-MB-231 | 227.4 | 71.3 |

| p110γ (PI3K) | MDA-MB-231 | 42.23 | 88.6 |

| mTOR | MDA-MB-231 | 45.4 | 74.9 |

Note: Data is compiled from publicly available research and serves as an illustration of how linker properties and target identity affect degradation potency.

Detailed Experimental Protocols

Evaluating the mechanism of action of a PROTAC requires a suite of biochemical and cell-based assays.

Western Blot for Target Protein Degradation

This is the most common assay to directly measure PROTAC-induced protein degradation.[9][10]

Objective: To quantify the decrease in target protein levels following PROTAC treatment.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HeLa, THP-1) at an appropriate density to reach 70-80% confluency. Treat cells with a dose-response of the PROTAC (e.g., 1 nM to 10 µM) for a set time (e.g., 16-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[10]

-

Cell Lysis: After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate proteins by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.

-

-

Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imager. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[9]

Ternary Complex Formation Assays

Confirming that the PROTAC induces a ternary complex is crucial. Several biophysical techniques can be used.[11][12]

Objective: To detect and quantify the formation of the POI-PROTAC-E3 ligase complex.

Methodology (Co-Immunoprecipitation Example): [13][14]

-

Cell Treatment: Treat cells with the PROTAC for a short duration (e.g., 2-4 hours). To prevent subsequent degradation of the target, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.[14]

-

Lysis: Lyse cells in a non-denaturing immunoprecipitation (IP) buffer.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or a tag on the E3 ligase, pre-conjugated to protein A/G magnetic beads, overnight at 4°C.

-

Washing: Wash the beads multiple times with IP buffer to remove non-specific binders.

-

Elution and Western Blot: Elute the bound proteins from the beads by boiling in sample buffer. Analyze the eluate by Western blot, probing for the presence of the target protein. The presence of the POI in the E3 ligase pulldown confirms the formation of the ternary complex.

In Vitro Ubiquitination Assay

This assay directly assesses the functional consequence of ternary complex formation.[15][16]

Objective: To detect the poly-ubiquitination of the target protein in the presence of the PROTAC.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine recombinant purified proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), E3 ligase (e.g., VHL or CRBN complex), the target POI, and biotinylated-ubiquitin in reaction buffer.[17]

-

Initiation: Add the PROTAC of interest and ATP to initiate the ubiquitination cascade. Incubate at 37°C for 1-2 hours.

-

Detection: The reaction can be stopped by adding sample buffer and analyzed via Western blot. Probe with streptavidin-HRP (to detect biotin-ubiquitin) or an anti-ubiquitin antibody. An increase in high-molecular-weight species of the POI (a "ubiquitin smear") indicates successful poly-ubiquitination.[15]

Figure 2: A typical workflow for the design and evaluation of PROTACs.

Conclusion and Future Perspectives

The chemical entity this compound is not in itself a therapeutic agent but represents a vital building block in the rational design of PROTACs. The linker, composed of PEG and alkyl motifs, is a key determinant of the molecule's physicochemical properties and its ability to induce a productive ternary complex, the cornerstone of the TPD mechanism.[3] Understanding the interplay between the linker, the target protein, and the E3 ligase is essential for optimizing degrader potency and selectivity. Future advancements will likely focus on developing novel linkers with enhanced properties and leveraging computational modeling to more accurately predict the conformational dynamics of the ternary complex, thereby accelerating the discovery of next-generation protein degraders.[7]

References

- 1. precisepeg.com [precisepeg.com]

- 2. researchgate.net [researchgate.net]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Ternary Complex Formation Assays | Domainex [domainex.co.uk]

- 12. 三重複合体の形成 [promega.jp]

- 13. researchgate.net [researchgate.net]

- 14. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ubiquitination Assay - Profacgen [profacgen.com]

- 16. lifesensors.com [lifesensors.com]

- 17. bpsbioscience.com [bpsbioscience.com]

The Chloroalkyl Group in Ho-peg2-(ch2)6-Cl: A Technical Guide to its Function in Bioconjugation for Radiopharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The molecule Ho-peg2-(ch2)6-Cl, also known as 2-(2-((6-chlorohexyl)oxy)ethoxy)ethan-1-ol, is a bifunctional chelator designed for the development of targeted radiopharmaceuticals. This technical guide provides an in-depth analysis of the critical role of its chloroalkyl group. Comprising three key functional moieties—a chelating agent for a metallic radionuclide (presumed to be Holmium, Ho), a polyethylene (B3416737) glycol (PEG) spacer, and a reactive chloroalkyl chain—this molecule is engineered for covalent attachment to targeting biomolecules, such as antibodies or peptides. The chloroalkyl group serves as the reactive handle for this conjugation, enabling the formation of stable covalent bonds with nucleophilic residues on the biomolecule. This guide will detail the chemical principles underlying this function, present generalized experimental protocols for bioconjugation, and provide a framework for the characterization of the resulting conjugates.

Introduction: The Architecture of a Bifunctional Chelator

Bifunctional chelators are cornerstone technologies in the field of nuclear medicine, enabling the development of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications.[1][2] These molecules are characterized by a dual-functionality architecture: a chelating unit that securely sequesters a radiometal and a reactive functional group for covalent linkage to a biological targeting vector.[3] The molecule this compound embodies this design paradigm.

-

"Ho-" Moiety: This component is the chelating agent, responsible for forming a stable coordination complex with a metallic radionuclide. Given the nomenclature, it is likely designed for Holmium (Ho), with Holmium-166 being a therapeutically relevant isotope emitting both beta and gamma radiation.[4][5][6]

-

"-peg2-" Moiety: The diethyleneglycol (PEG2) linker serves to enhance the pharmacokinetic properties of the final radiopharmaceutical.[7][8][9] PEGylation is a well-established strategy to improve solubility, increase circulation half-life, and reduce immunogenicity.[10]

-

"-(ch2)6-Cl" Moiety: The chloroalkyl group is the key to the molecule's utility in bioconjugation. It acts as a reactive electrophile, enabling the covalent attachment of the chelator-radionuclide complex to a targeting biomolecule.

This guide will focus specifically on the function and application of the chloroalkyl group in the context of this compound.

The Core Function: Covalent Conjugation via Alkylation

The primary function of the chloroalkyl group in this compound is to serve as an alkylating agent, facilitating the formation of a stable covalent bond with a nucleophilic functional group on a biomolecule. This process, a nucleophilic substitution reaction, is fundamental to creating a stable radiolabeled biomolecule.

Mechanism of Action: Nucleophilic Substitution

The chloroalkyl group's reactivity stems from the electrophilic nature of the carbon atom bonded to the chlorine atom. Chlorine is an effective leaving group, and the carbon atom is susceptible to attack by nucleophiles. Within a biological context, the most common nucleophilic functional groups on proteins are the thiol group (-SH) of cysteine residues and the epsilon-amino group (-NH2) of lysine (B10760008) residues.[11]

The conjugation reaction proceeds via an SN2 mechanism, where the nucleophile on the biomolecule attacks the electrophilic carbon of the chloroalkyl chain, displacing the chloride ion and forming a new carbon-nucleophile bond.

Target Residues on Biomolecules

The choice of target residue for alkylation is a critical consideration in the design of a bioconjugation strategy.

-

Cysteine: The thiol group of cysteine is a potent nucleophile and is often targeted for site-specific modification due to the relatively low abundance of free cysteine residues on the surface of many proteins.[12]

-

Lysine: The primary amine of lysine is also a good nucleophile. However, lysine residues are typically more abundant on protein surfaces, and targeting them can lead to a heterogeneous mixture of conjugates.[13]

-

Histidine and N-terminus: The imidazole (B134444) ring of histidine and the alpha-amino group at the N-terminus of a protein can also serve as nucleophiles for alkylation, although they are generally less reactive than cysteine and lysine.

Quantitative Data and Characterization

Reaction Kinetics and Efficiency

The efficiency of the conjugation reaction is paramount. Key parameters to quantify include the reaction rate, yield, and the drug-to-antibody ratio (DAR) for antibody conjugates.

| Parameter | Typical Range (Analogous Systems) | Method of Determination |

| Reaction Time | 1 - 24 hours | Time-course analysis by HPLC or mass spectrometry |

| Reaction Temperature | 4 - 37 °C | Optimization studies |

| pH | 7.0 - 9.0 | pH optimization studies |

| Molar Ratio (Chelator:Biomolecule) | 5:1 to 20:1 | Titration experiments |

| Conjugation Efficiency (%) | 50 - 90% | Quantification of conjugated vs. unconjugated biomolecule |

| Drug-to-Antibody Ratio (DAR) | 1 - 8 | Mass spectrometry, UV-Vis spectroscopy |

Stability of the Conjugate

The stability of the final conjugate is critical for its in vivo performance. This includes the stability of the covalent bond formed by the chloroalkyl group and the stability of the chelator-radionuclide complex.

| Stability Parameter | Assay | Typical Acceptance Criteria |

| Linkage Stability in Serum | Incubation in human serum followed by HPLC or SDS-PAGE analysis | >95% intact conjugate after 24 hours |

| Chelator-Radionuclide Complex Stability | Challenge with competing chelators (e.g., DTPA) or metal ions | <5% transchelation after 24 hours |

| Immunoreactivity (for antibody conjugates) | ELISA or flow cytometry | >90% retention of binding affinity compared to unmodified antibody |

Experimental Protocols

The following are generalized protocols for the conjugation of a chloroalkyl-functionalized chelator to a protein, such as an antibody. These protocols should be optimized for the specific biomolecule and application.

General Workflow for Bioconjugation and Characterization

Protocol for Conjugation to Antibody Lysine Residues

-

Antibody Preparation:

-

Dialyze the antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 8.0-8.5).

-

Adjust the antibody concentration to 5-10 mg/mL.

-

-

Radiolabeling of this compound:

-

In a sterile, metal-free vial, combine the chelator solution with Holmium-166 chloride in a suitable buffer (e.g., acetate (B1210297) buffer, pH 5.0-6.0).

-

Incubate at an elevated temperature (e.g., 95°C) for a specified time (e.g., 30 minutes).

-

Assess radiolabeling efficiency by instant thin-layer chromatography (ITLC).

-

-

Conjugation Reaction:

-

Add the radiolabeled this compound to the antibody solution at a defined molar excess (e.g., 10:1).

-

Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle mixing.

-

-

Purification:

-

Remove unreacted chelator and byproducts using a desalting column (e.g., PD-10) or dialysis against PBS.

-

-

Characterization:

-

Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

-

Measure the radioactivity of the final product.

-

Calculate the specific activity and the drug-to-antibody ratio.

-

Assess the radiochemical purity by ITLC or HPLC.

-

Evaluate the immunoreactivity of the conjugate.

-

Protocol for Conjugation to Antibody Cysteine Residues

-

Antibody Reduction:

-

Treat the antibody with a reducing agent (e.g., dithiothreitol, DTT, or tris(2-carboxyethyl)phosphine, TCEP) to reduce interchain disulfide bonds and generate free thiol groups.

-

Remove the reducing agent using a desalting column.

-

-

Radiolabeling of this compound:

-

Follow the procedure outlined in section 4.2.

-

-

Conjugation Reaction:

-

Immediately after reduction and purification, add the radiolabeled this compound to the reduced antibody at a defined molar excess.

-

Incubate at room temperature for 1-2 hours.

-

-

Purification and Characterization:

-

Follow the procedures outlined in section 4.2.

-

Signaling Pathways and In Vivo Fate

Once conjugated to a targeting biomolecule, the this compound moiety, now carrying a radionuclide, becomes part of a larger entity designed to interact with specific biological targets. For instance, if conjugated to an antibody targeting a cancer cell surface receptor, the radiopharmaceutical will bind to the receptor, leading to internalization and subsequent therapeutic or diagnostic effects.

Conclusion

The chloroalkyl group in this compound is a critical functional component that enables its use as a bifunctional chelator for the development of targeted radiopharmaceuticals. Its role as an alkylating agent allows for the stable, covalent conjugation to biomolecules. While specific experimental data for this particular molecule is not widely available, the well-established principles of bioconjugation chemistry provide a robust framework for its application. The successful development of radiopharmaceuticals using this and similar bifunctional chelators relies on the careful optimization of conjugation conditions and thorough characterization of the resulting bioconjugates. This guide provides the foundational knowledge and generalized protocols necessary for researchers and drug development professionals to effectively utilize the chloroalkyl functionality of this compound in their research and development endeavors.

References

- 1. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bifunctional chelators in the design and application of radiopharmaceuticals for oncological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The various therapeutic applications of the medical isotope holmium-166: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Holmium-166 radioembolization for the treatment of patients with liver metastases: design of the phase I HEPAR trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Chemical Conjugation - Creative Biolabs [creative-biolabs.com]

- 12. zora.uzh.ch [zora.uzh.ch]

- 13. Decorating sdAbs with Chelators: Effect of Conjugation on Biodistribution and Functionality - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on Ho-peg2-(ch2)6-Cl for Inducing Protein Ubiquitination: A Review of Publicly Available Information

Introduction

Ho-peg2-(ch2)6-Cl, chemically known as 2-(2-((6-chlorohexyl)oxy)ethoxy)ethan-1-ol, is a bifunctional chemical intermediate. While this molecule itself does not directly induce protein ubiquitination, it serves as a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to selectively degrade target proteins. This guide provides a comprehensive overview of the role of linkers derived from this compound in the mechanism of PROTAC-mediated protein ubiquitination, based on the current understanding in the field.

The Role of Linkers in PROTACs

A PROTAC molecule consists of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. The linker is a critical determinant of the PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

The chemical structure of this compound, featuring a polyethylene (B3416737) glycol (PEG) moiety and a hexyl chain, provides a flexible and hydrophilic linker. This combination is advantageous for several reasons:

-

Solubility and Permeability: The PEG component enhances the aqueous solubility of the PROTAC, which can improve its pharmacokinetic properties and cell permeability.

-

Flexibility and Length: The length and flexibility of the linker, provided by the combination of the PEG and alkyl chains, are crucial for allowing the optimal orientation of the target protein and the E3 ligase. This proper alignment within the ternary complex is essential for efficient ubiquitin transfer from the E2 conjugating enzyme (associated with the E3 ligase) to the target protein.

-

Ternary Complex Stability: The nature of the linker can significantly impact the stability of the ternary complex. A well-designed linker facilitates cooperative binding, where the formation of the complex is more favorable than the individual binding of the PROTAC to either the target protein or the E3 ligase.

Mechanism of Action: PROTAC-Induced Protein Ubiquitination

The general mechanism by which a PROTAC containing a linker derived from this compound induces protein ubiquitination is a multi-step process. This process ultimately leads to the degradation of the target protein by the proteasome.

Experimental Protocols

While specific experimental data for a PROTAC definitively synthesized using this compound is not publicly available, the following are general protocols commonly employed to evaluate the efficacy of PROTACs in inducing protein ubiquitination and degradation.

Table 1: General Experimental Protocols for PROTAC Evaluation

| Experiment | Methodology | Purpose |

| Western Blotting | 1. Treat cells with varying concentrations of the PROTAC for different time points. 2. Lyse cells and quantify total protein concentration. 3. Separate proteins by SDS-PAGE and transfer to a membrane. 4. Probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). 5. Incubate with secondary antibodies and visualize bands. | To quantify the reduction in the total level of the target protein, demonstrating degradation. |

| Immunoprecipitation (IP) - Ubiquitination Assay | 1. Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated proteins. 2. Lyse cells and immunoprecipitate the target protein using a specific antibody. 3. Elute the immunoprecipitated proteins. 4. Perform Western blotting on the eluate, probing with an anti-ubiquitin antibody. | To specifically detect the polyubiquitination of the target protein, confirming the mechanism of action. |

| Ternary Complex Formation Assay (e.g., Co-IP) | 1. Treat cells with the PROTAC. 2. Lyse cells and immunoprecipitate the E3 ligase (e.g., VHL, Cereblon). 3. Perform Western blotting on the eluate, probing for the presence of the target protein. | To provide evidence for the formation of the crucial ternary complex. |

| Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) | 1. Seed cells in a multi-well plate and treat with a dose-response of the PROTAC. 2. Incubate for a specified period (e.g., 72 hours). 3. Add the assay reagent and measure the signal (e.g., absorbance, luminescence). | To assess the downstream functional consequences of target protein degradation, such as inhibition of cancer cell growth. |

Quantitative Data Presentation

The efficacy of a PROTAC is typically quantified by two key parameters: the DC50 (concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation achieved). This data is usually presented in tabular format, comparing the activity of the PROTAC across different cell lines and time points.

Table 2: Example Quantitative Data for a Hypothetical PROTAC

| Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) |

| Cell Line A | 24 | 50 | 95 |

| Cell Line B | 24 | 120 | 88 |

| Cell Line A | 48 | 25 | >98 |

| Cell Line B | 48 | 85 | 92 |

Experimental Workflow

The development and evaluation of a PROTAC follow a logical workflow, from synthesis to functional assessment.

Ho-peg2-(ch2)6-Cl: A Bifunctional Linker for Targeted Protein Degradation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The field of targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1][2] At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[3][] A PROTAC molecule consists of three key components: a "warhead" that binds to the target protein, an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][3]

The linker is not merely a passive spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.[1][][5] Among the most common linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains, valued for their synthetic tractability and ability to modulate key drug-like properties.[1][6]

This technical guide focuses on Ho-peg2-(ch2)6-Cl , a commercially available bifunctional molecule that serves as a versatile building block for PROTAC synthesis. With its distinct chemical handles—a hydroxyl group and a chloroalkyl group—it offers a strategic platform for the sequential and controlled assembly of potent protein degraders. This document will provide an in-depth overview of its properties, potential applications, and generalized experimental protocols relevant to its use in drug discovery and development.

This compound: A Profile

This compound , also known by its chemical name 2-(2-((6-chlorohexyl)oxy)ethoxy)ethan-1-ol , is a bifunctional linker that combines a short diethylene glycol (PEG2) moiety with a six-carbon alkyl chain (hexyl).[7] This structure imparts a balance of hydrophilicity, from the PEG component, and lipophilicity, from the alkyl chain, which can be advantageous for optimizing the overall properties of a PROTAC.

The two key functional groups of this molecule are:

-

A primary hydroxyl (-OH) group: This provides a nucleophilic handle for various conjugation chemistries, such as esterification, etherification, or conversion to other functional groups.

-

A primary alkyl chloride (-Cl) group: This serves as an electrophilic handle, amenable to nucleophilic substitution reactions, for instance, with amines or thiols present on a warhead or E3 ligase ligand.

This bifunctionality allows for a modular and directional approach to PROTAC synthesis, enabling the attachment of the POI ligand and the E3 ligase ligand in a controlled manner.

The Role of PEG and Alkyl Chains in PROTAC Design

The inclusion of both PEG and alkyl motifs in a linker, as seen in this compound, allows for the fine-tuning of several critical parameters in PROTAC development:

-

Solubility: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the final PROTAC molecule, which is often a challenge for these relatively large and complex structures.[5][8][9]

-

Permeability: The interplay between the hydrophilic PEG and the more lipophilic alkyl chain can be optimized to achieve the desired balance for cell membrane permeability.

-

Flexibility and Conformation: The flexibility of the linker is crucial for allowing the warhead and the E3 ligase ligand to adopt an optimal orientation for the formation of a stable and productive ternary complex.[5][9]

-

Linker Length: The overall length of the linker is a key parameter that needs to be empirically optimized for each target and E3 ligase pair to ensure effective protein degradation.[3][6]

Data Presentation: Illustrative Quantitative Data for PROTACs

Table 1: In Vitro Degradation and Binding Profile

| Parameter | Description | Illustrative Value Range |

| DC50 | The concentration of the PROTAC that induces 50% degradation of the target protein. | 1 - 100 nM |

| Dmax | The maximum percentage of target protein degradation achieved. | > 80% |

| Binding Affinity (Kd) to POI | The dissociation constant for the binding of the PROTAC to the protein of interest. | 10 - 500 nM |

| Binding Affinity (Kd) to E3 Ligase | The dissociation constant for the binding of the PROTAC to the E3 ligase. | 10 - 1000 nM |